

An In-depth Technical Guide to the Physical Properties of Oxacyclododecan-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Oxacyclododecan-2-one

Cat. No.: B161968

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical and chemical characteristics of **Oxacyclododecan-2-one**, a macrocyclic lactone of significant interest in various scientific domains. The following sections delve into its fundamental properties, offering a technical foundation for its application in research and development.

Introduction to Oxacyclododecan-2-one

Oxacyclododecan-2-one, also known as 11-undecanolide, is a 12-membered macrocyclic lactone. Its molecular structure, consisting of an eleven-carbon chain and an ester functional group within the ring, imparts unique chemical and physical properties. This compound serves as a valuable building block in organic synthesis and is explored for its potential applications in fragrance, polymer chemistry, and as a precursor for more complex molecules. Understanding its physical properties is paramount for its effective handling, characterization, and utilization in various experimental and industrial settings.

Below is a diagram illustrating the molecular structure of **Oxacyclododecan-2-one**.

Caption: Molecular Structure of **Oxacyclododecan-2-one**

Core Physical Properties

The physical properties of a compound are critical for its handling, purification, and application. The following table summarizes the key physical data for **Oxacyclododecan-2-one**.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₂₀ O ₂	[1][2][3]
Molecular Weight	184.28 g/mol	[1][2]
CAS Number	1725-03-7	[1][2][4]
Appearance	Liquid	
Melting Point	2-3 °C (lit.)	[4][5]
Boiling Point	124-126 °C at 13 mmHg (lit.)	[4][5]
250.00 to 251.00 °C at 760.00 mm Hg (est.)	[6]	
Density	0.992 g/mL at 25 °C (lit.)	[4][6]
Refractive Index (n _{20/D})	1.47 (lit.)	[4][5]
Solubility	Soluble in alcohol; sparingly soluble in water (13.87 mg/L at 25 °C est.)	[6]
Vapor Pressure	0.022000 mmHg at 25.00 °C (est.)	[6]
Flash Point	110 °C (230 °F) - closed cup	
LogP (o/w)	3.058 (est.)	[6]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering insights into its structure. The NIST Chemistry WebBook provides mass spectrum data for **Oxacyclododecan-2-one**, which is crucial for its identification.^{[1][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei. While specific NMR spectral data is not readily available in the initial search, a predicted ¹H NMR and ¹³C NMR spectrum would be expected to show signals corresponding to the methylene protons and carbons of the eleven-carbon chain and the carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Oxacyclododecan-2-one** would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1735-1750 cm⁻¹.

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties relies on standardized experimental protocols. The following outlines the general procedures for measuring the key physical constants of **Oxacyclododecan-2-one**.

Caption: General workflow for the determination of physical properties.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow range.

Protocol (Capillary Method):

- Sample Preparation: A small amount of purified **Oxacyclododecan-2-one** is introduced into a capillary tube, which is then sealed at one end.
- Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a viewing lens.
- Heating: The sample is heated slowly and at a constant rate.
- Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. Given its low melting point, a cooled stage apparatus may be necessary.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Protocol (Distillation Method):

- Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the **Oxacyclododecan-2-one** sample, a condenser, a thermometer, and a receiving flask.
- Heating: The distillation flask is heated gently.
- Equilibrium: The temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, indicating a stable vapor-liquid equilibrium.
- Pressure Correction: Since the boiling point is pressure-dependent, the atmospheric pressure is recorded, and the observed boiling point is corrected to standard pressure (760 mmHg) if necessary. The literature value is often reported at reduced pressure to prevent decomposition.^[4]

Density Measurement

Principle: Density is the mass of a substance per unit volume.

Protocol (Pycnometer Method):

- Weight of Empty Pycnometer: A clean and dry pycnometer (a flask with a specific volume) is weighed.
- Weight of Pycnometer with Sample: The pycnometer is filled with **Oxacyclododecan-2-one**, and any excess is removed. The filled pycnometer is then weighed.
- Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at a specific temperature. The weight is recorded to determine the exact volume of the pycnometer.
- Calculation: The density of **Oxacyclododecan-2-one** is calculated by dividing the mass of the sample by the volume of the pycnometer.

Refractive Index Measurement

Principle: The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

Protocol (Abbe Refractometer):

- Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.
- Sample Application: A few drops of **Oxacyclododecan-2-one** are placed on the prism of the refractometer.
- Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

Chemical Properties and Reactivity

While this guide focuses on physical properties, a brief overview of the chemical reactivity of **Oxacyclododecan-2-one** is relevant for its handling and application. As a lactone, it is an ester and can undergo reactions such as:

- Hydrolysis: In the presence of acid or base, the lactone ring can be opened to form the corresponding hydroxy acid, 11-hydroxyundecanoic acid.
- Reduction: The ester functional group can be reduced to a diol using reducing agents like lithium aluminum hydride.
- Aminolysis: Reaction with amines can open the lactone ring to form amides.

Conclusion

The physical properties of **Oxacyclododecan-2-one** are well-defined and provide a solid foundation for its use in various scientific and industrial applications. The data presented in this guide, sourced from reputable chemical databases and literature, offers researchers and developers the necessary information for safe handling, accurate characterization, and innovative application of this versatile macrocyclic lactone. Adherence to standardized experimental protocols is crucial for verifying these properties and ensuring the quality and consistency of research outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxacyclododecan-2-one [webbook.nist.gov]
- 2. Oxacyclododecan-2-one [webbook.nist.gov]
- 3. Oxacyclododecan-2-one [webbook.nist.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Oxacyclododecan-2-one | 1725-03-7 | Benchchem [benchchem.com]
- 6. oxacyclododecan-2-one, 1725-03-7 [thegoodsentscompany.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Oxacyclododecan-2-one]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b161968#what-are-the-physical-properties-of-oxacyclododecan-2-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com